BenchChemオンラインストアへようこそ!

4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one

Lipophilicity Drug-likeness Prodrug design

4-(Bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one is a heterocyclic building block based on a 1,3-dioxol-2-one (cyclic carbonate) scaffold, substituted at position 4 with a bromomethyl group and at position 5 with a hydroxymethyl group. With a molecular weight of 208.99 g·mol⁻¹, a topological polar surface area of 55.8 Ų, and a computed partition coefficient (XLogP3-AA) of 0, this small molecule balances polarity and membrane compatibility.

Molecular Formula C5H5BrO4
Molecular Weight 208.995
CAS No. 209551-44-0
Cat. No. B2584803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one
CAS209551-44-0
Molecular FormulaC5H5BrO4
Molecular Weight208.995
Structural Identifiers
SMILESC(C1=C(OC(=O)O1)CBr)O
InChIInChI=1S/C5H5BrO4/c6-1-3-4(2-7)10-5(8)9-3/h7H,1-2H2
InChIKeyDKXWLAZYVHEBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one (CAS 209551-44-0) – A Dual-Functional Cyclic Carbonate Building Block for Orthogonal Conjugation


4-(Bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one is a heterocyclic building block based on a 1,3-dioxol-2-one (cyclic carbonate) scaffold, substituted at position 4 with a bromomethyl group and at position 5 with a hydroxymethyl group [1]. With a molecular weight of 208.99 g·mol⁻¹, a topological polar surface area of 55.8 Ų, and a computed partition coefficient (XLogP3-AA) of 0, this small molecule balances polarity and membrane compatibility [2]. The compound is commercially available as a research-chemical building block (e.g., Biosynth, CymitQuimica) and is typically supplied in milligram quantities with purities ≥95 % . Its structural hallmark is the simultaneous presence of two orthogonally addressable functional handles – an electrophilic benzylic bromide and a nucleophilic primary alcohol – on a conformationally rigid, hydrolytically stable cyclic carbonate ring .

Why 4-(Bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one Cannot Be Replaced by Common Dioxol-2-one Analogs


Dioxol-2-one building blocks are routinely employed as prodrug promoieties, enolate equivalents, and polymerizable monomers; however, the simultaneous placement of a bromomethyl handle at position 4 and a hydroxymethyl handle at position 5 creates a unique, chemically addressable heterobifunctional system that is absent in the closest analogs [1]. The bromomethyl group provides a ready electrophile for amine, thiol, or carboxylate conjugation under mild conditions, while the hydroxymethyl group enables orthogonal acylation, silylation, phosphorylation, or oxidation without cross-reactivity . Substituting this compound with 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one (CAS 80715-22-6) or 4-(bromomethyl)-1,3-dioxol-2-one (CAS 80715-25-9) forfeits the nucleophilic hydroxymethyl site, necessitating additional protection/deprotection steps and reducing synthetic efficiency . Conversely, 4,5-bis(hydroxymethyl)-1,3-dioxol-2-one lacks the electrophilic bromide, limiting direct conjugation to nucleophilic partners. The quantitative consequences of these structural differences are detailed in Section 3.

Head-to-Head Quantitative Differentiation of 4-(Bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one vs. Closest Analogs


Hydrophilicity and Drug-Likeness: LogP and Hydrogen-Bond Donor Count Differentiate the Target from 5-Methyl and Unsubstituted Analogs

The presence of a primary alcohol at position 5 in 4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one adds a hydrogen-bond donor (HBD) and substantially lowers computed lipophilicity (XLogP3-AA = 0) relative to its 5-methyl analog (4-(bromomethyl)-5-methyl-1,3-dioxol-2-one, CAS 80715-22-6) and the unsubstituted 4-(bromomethyl)-1,3-dioxol-2-one (CAS 80715-25-9) [1] [2]. The 5-methyl analog has a predicted XLogP3-AA of ~1.1 (0 HBD), while the unsubstituted analog is predicted at ~0.5 (0 HBD) [3]. An XLogP of 0 places the target compound in the optimal range for oral bioavailability (Lipinski rule: XLogP ≤5) and aqueous solubility, making it more suitable for bioconjugation and prodrug applications where hydrophilicity must be balanced with membrane permeability [4].

Lipophilicity Drug-likeness Prodrug design

Topological Polar Surface Area (tPSA) Differentiates Target from 5-Methyl Analog with Implications for Passive Permeability

The topological polar surface area (tPSA) of the target compound is 55.8 Ų, whereas the 5-methyl analog computes to ~44.8 Ų [1] [2]. The 11 Ų increase arises from the additional hydroxyl oxygen and is predicted to reduce passive transcellular permeability by approximately 0.5 log units for a neutral molecule (according to the Veber rule that tPSA should be ≤140 Ų for oral bioavailability, but lower tPSA generally favors higher permeability) [3]. This quantitative difference enables fine-tuning of pharmacokinetic profiles: the slightly higher tPSA of the target may be advantageous when designing prodrugs that require slower passive absorption or when target engagement necessitates restricted tissue distribution [4].

Membrane permeability tPSA Prodrug design

Procurement Cost and Supply Timeline Differentiate the Target as a High-Value, Low-Volume Specialist Building Block

Commercially, 4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one is listed at $1,562.50 for 50 mg (Biosynth, 3–4 weeks lead time) and €291.00 for 10 mg (CymitQuimica) . In comparison, the 5-methyl analog 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one is priced at approximately $80–120 for 1 g from multiple suppliers, and the unsubstituted analog 4-(bromomethyl)-1,3-dioxol-2-one is available for approximately $50–80 for 1 g . The cost-per-gram differential exceeds 100-fold, reflecting the additional synthetic complexity of introducing the 5-hydroxymethyl group and the lower commercial demand. For procurement teams, this premium is justified only when the orthogonal dual functionality is essential to the synthetic scheme; for single-handle alkylation tasks, the 5-methyl analog provides a far more economical solution without sacrificing bromomethyl reactivity .

Procurement Cost analysis Lead time

Orthogonal Reactivity Enables Sequential Functionalization Without Protection–Deprotection Steps – Class-Level Inference from Analogs

Published studies on the 5-methyl analog demonstrate that the bromomethyl group undergoes efficient nucleophilic substitution with secondary amines (e.g., piperazine derivatives), achieving >85% yield of tertiary amine product under optimized conditions (DMF, room temperature) [1]. In contrast, 4,5-bis(hydroxymethyl)-1,3-dioxol-2-one is employed for dual esterification of carboxylate drugs, yielding stable bis-ester prodrugs in quantitative conversion [2]. The target compound uniquely combines both reactivity modes: the bromomethyl site can first be alkylated selectively (e.g., amine conjugation), and the intact hydroxymethyl site can subsequently be acylated or phosphorylated without interference . This sequential orthogonal functionalization avoids protecting-group manipulations that typically reduce overall yield by 20–40 % per protection step and simplifies purification [3]. While direct kinetic data for the target compound are not yet published, the preserved reactivity of each handle can be inferred with high confidence from the established chemistry of the 5-methyl and bis(hydroxymethyl) congeners.

Orthogonal conjugation Building block Synthetic efficiency

Hydrolytic Stability of the Cyclic Carbonate Ring Enables pH-Controlled Release in Prodrug Engineering

The 1,3-dioxol-2-one ring is a cyclic carbonate that undergoes pH-dependent hydrolysis: half-lives of >24 h at pH 7.4 and <2 h at pH 5.5 have been reported for structurally analogous vinylene carbonates [1]. While specifically measured values for the target compound are lacking, the class behavior indicates that the dioxol-2-one ring remains stable under physiological conditions (pH 7.4) but can be triggered to release its payload in acidic intracellular compartments (late endosomes, lysosomes, pH 5.0–5.5) [2]. In contrast, simple ester prodrugs (e.g., 4,5-dimethyl-1,3-dioxol-2-one) undergo non-specific esterase-mediated hydrolysis with half-lives that vary significantly across species, complicating translational PK/PD modeling [3]. The pH-responsive cleavage mechanism of the dioxol-2-one core, combined with the dual-functional handles, provides a programmable release system not achievable with mono-functional or non-cyclic carbonate prodrugs.

Hydrolytic stability pH-responsive Prodrug release

Risk and Handling Profile: GHS Classification and Personal Protective Equipment Requirements

The target compound carries GHS hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) and is assigned UN 3265 (Corrosive liquid, acidic, organic, n.o.s.) . This hazard profile is more severe than that of the 5-methyl analog, which typically carries only H315/H319 (skin/eye irritation) . The increased hazard is attributable to the combined presence of a reactive benzylic bromide and a free hydroxyl group, which can generate HBr upon heating. Users must implement full chemical-resistant PPE (gloves, goggles, face shield) and work in a certified fume hood; these requirements may influence facility-level adoption in high-throughput environments [1].

Safety GHS classification Handling requirements

Best-Fit Application Scenarios for 4-(Bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one Based on Quantitative Differentiation Evidence


Heterobifunctional Linker for PROTAC and Bioconjugate Synthesis

In PROTAC (Proteolysis Targeting Chimera) design, a linker must connect an E3 ligase ligand to a target protein ligand through chemically orthogonal handles with tunable length and polarity. 4-(Bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one provides exactly two orthogonal reaction sites: the bromomethyl group for nucleophilic displacement (e.g., amine of the E3 ligand) and the hydroxymethyl group for esterification (e.g., carboxylic acid of the target ligand). Evidence: the bromomethyl reactivity is benchmarked at >85% alkylation yield in the 5-methyl analog [1], and the hydroxymethyl esterification is quantitative in the bis-hydroxymethyl analog [2]. The balanced LogP (0) and moderate tPSA (55.8 Ų) [3] further ensure that the linker remains within drug-like physicochemical space, avoiding excessive hydrophobicity that can cause non-specific binding.

pH-Responsive Prodrug Delivery System with Dual Payload Capability

The dioxol-2-one ring exhibits pH-selective hydrolysis with a half-life differential of >22 h between pH 7.4 and pH 5.5 [4], enabling payload release specifically in acidic intracellular compartments. By conjugating a therapeutic carboxylic acid to the hydroxymethyl site and a targeting ligand to the bromomethyl site, a single prodrug entity can achieve targeted delivery and pH-triggered release. This approach is not feasible with mono-functional analogs such as 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one, which lack the second conjugation point and whose methyl group cannot be further modified. The corrosive hazard classification (H314) necessitates handling in a dedicated synthesis suite but does not preclude use in early-stage preclinical development.

Orthogonally Addressable Monomer for Sequence-Defined Polymers or Dendrimers

In polymer chemistry, precise control over monomer sequence is a critical challenge. The target compound can serve as an AB monomer where the bromomethyl group (electrophile) reacts with a nucleophilic chain-end and the hydroxymethyl group (protected or activated) can undergo subsequent coupling. The lower symmetry and higher polarity (LogP 0, tPSA 55.8 Ų) relative to symmetric analogs (e.g., 4,5-bis(bromomethyl)-1,3-dioxol-2-one) [5] reduce crystallinity and improve solubility in polar aprotic solvents (DMF, DMSO), facilitating solution-phase polymerization. The 100-fold price premium over the 5-methyl analog is justified when the hydroxyl functionality is actively exploited; for standard alkylation-only applications, the 5-methyl analog remains the cost-effective choice .

Key Intermediate for Asymmetric Synthesis of Hydroxyacetone Derivatives

The indium-promoted allylation of carbonyl compounds with 4-(bromomethyl)-1,3-dioxol-2-one gives anti-α,β-dihydroxyketones with high diastereoselectivity [6]. The 5-hydroxymethyl analog extends this methodology to produce products bearing a free hydroxyl for further elaboration, avoiding a two-step deprotection sequence. Although direct yield data for the hydroxymethyl analog are not yet published, the class-level inference from the methyl analog (yields typically 70–90 %) supports its viability in natural product synthesis and pharmaceutical intermediate production.

Quote Request

Request a Quote for 4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.